2-(2,6-Dichloro-phenyl)-N-hydroxy-acetamidine
Overview
Description
2-(2,6-Dichloro-phenyl)-N-hydroxy-acetamidine is an organic compound characterized by the presence of two chlorine atoms attached to a phenyl ring and an acetamidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichloro-phenyl)-N-hydroxy-acetamidine typically involves the chlorination of phenol to produce 2,6-dichlorophenol . This intermediate is then subjected to further reactions to introduce the acetamidine group. The specific reaction conditions, such as temperature and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes followed by subsequent functionalization steps. These processes are optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for commercial use .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichloro-phenyl)-N-hydroxy-acetamidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex structures.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to simpler compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex chlorinated compounds, while reduction could produce simpler derivatives .
Scientific Research Applications
2-(2,6-Dichloro-phenyl)-N-hydroxy-acetamidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichloro-phenyl)-N-hydroxy-acetamidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorophenol: A precursor in the synthesis of 2-(2,6-Dichloro-phenyl)-N-hydroxy-acetamidine, known for its use in various chemical reactions.
2,6-Dichlorobenzaldehyde: Another related compound with applications in the synthesis of dyes and agrochemicals.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.
Biological Activity
2-(2,6-Dichloro-phenyl)-N-hydroxy-acetamidine is a compound of interest due to its unique chemical structure and potential biological activities. The presence of both the acetamidine and hydroxyl functional groups contributes to its reactivity and biological effects. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a dichlorophenyl moiety which enhances its biological activity. Its structural formula can be represented as follows:
The biological activity of this compound is primarily linked to its ability to inhibit various pro-inflammatory pathways. It acts by modulating the expression of key inflammatory mediators such as cytokines and enzymes involved in the inflammatory response.
Key Mechanisms:
- Inhibition of COX Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins .
- Reduction of Cytokine Levels : Studies indicate that treatment with this compound leads to decreased levels of pro-inflammatory cytokines such as IL-1 beta and TNF-alpha .
- Oxidative Stress Modulation : It also impacts oxidative stress markers, suggesting a role in mitigating oxidative damage associated with inflammation .
Biological Activity Studies
Several studies have investigated the biological effects of this compound, particularly concerning its anti-inflammatory properties.
Table 1: Summary of Biological Activity Studies
Case Studies
- Anti-Arthritic Activity : In a study involving adjuvant-induced arthritis in female Sprague Dawley rats, administration of this compound resulted in significant improvements in clinical symptoms. The treated group exhibited reduced paw edema and lower body weight loss compared to controls, indicating its potential as an anti-arthritic agent .
- Cytokine Modulation : Another investigation demonstrated that the compound effectively lowered serum levels of inflammatory cytokines (IL-1 beta and TNF-alpha) in treated animals, supporting its role in modulating the immune response during inflammation .
- Oxidative Stress Reduction : The compound was also evaluated for its effects on oxidative stress markers. Results showed a significant decrease in markers such as nitric oxide and peroxide levels, further highlighting its therapeutic potential against oxidative damage associated with chronic inflammatory conditions .
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)-N'-hydroxyethanimidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c9-6-2-1-3-7(10)5(6)4-8(11)12-13/h1-3,13H,4H2,(H2,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLPJXAQHSVAMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=NO)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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